molecular formula C24H22N6O4S B11374342 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11374342
M. Wt: 490.5 g/mol
InChI Key: MWXXTOGIAOAOQE-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a dihydropyridazine core substituted with a 3-methylphenyl group at position 1 and a carboxamide moiety at position 2.

Properties

Molecular Formula

C24H22N6O4S

Molecular Weight

490.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H22N6O4S/c1-15-5-4-6-19(13-15)30-12-11-21(31)22(28-30)23(32)27-18-7-9-20(10-8-18)35(33,34)29-24-25-16(2)14-17(3)26-24/h4-14H,1-3H3,(H,27,32)(H,25,26,29)

InChI Key

MWXXTOGIAOAOQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine derivative, followed by the introduction of the sulfamoyl group. The final steps involve the formation of the pyridazine ring and the attachment of the carboxamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its dihydropyridazine core, a less common scaffold compared to pyrazoles or pyrimidines. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of Key Compounds

Feature Target Compound Example 53 () Generic Pyrimidine-Sulfonamide Analog (Hypothetical)
Core Structure 1,4-dihydropyridazine Pyrazolo[3,4-d]pyrimidine Pyrimidine
Substituents 3-methylphenyl, 4-oxo, carboxamide 3-fluorophenyl, 4-oxo-chromen-2-yl, isopropylbenzamide Sulfamoylphenyl, methylpyrimidine
Molecular Weight (g/mol) Not reported (estimated ~550–600) 589.1 (M++1) ~450–550
Functional Groups Sulfamoyl, carboxamide, pyrimidine Sulfonamide, benzamide, chromenone Sulfonamide, pyrimidine
Potential Bioactivity Kinase inhibition (inferred from pyrimidine-sulfonamide motifs) Anticancer (fluorophenyl and chromenone motifs) Antimicrobial
Synthetic Complexity High (multiple heterocycles and substituents) Moderate (Suzuki coupling and amidation steps) Low to moderate

Key Observations:

Core Structure Influence: The dihydropyridazine core in the target compound may confer distinct conformational flexibility compared to rigid pyrazolo-pyrimidine (Example 53) or pyrimidine systems. This flexibility could influence binding kinetics to biological targets .

The sulfamoylphenyl linker in the target compound is structurally analogous to sulfonamide-containing drugs (e.g., sulfa antibiotics), suggesting possible antibacterial or kinase-targeting applications .

Synthetic Challenges :

  • The target compound’s synthesis likely requires multi-step coupling of the dihydropyridazine and pyrimidine-sulfamoyl modules, similar to Example 53’s use of Suzuki-Miyaura cross-coupling and amidation . Crystallographic tools like SHELXL and ORTEP-3 are critical for verifying complex structures .

Methodological Insights from Structural Analysis

NMR Profiling :

  • As demonstrated in , comparative NMR analysis of regions with chemical shift variations (e.g., protons near substituents) can pinpoint structural differences between analogs. For the target compound, shifts in the pyrimidine or sulfamoyl regions would indicate electronic effects from substituents .

Crystallography :

  • Programs like SHELX and WinGX are essential for resolving the 3D conformation of such multi-heterocyclic compounds, particularly to assess steric effects of the 3-methylphenyl group .

Lumping Strategy :

  • Grouping the target compound with other pyrimidine-sulfonamide derivatives (as in ’s lumping approach) could streamline property prediction in drug discovery pipelines .

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6O5SC_{18}H_{20}N_{6}O_{5}S, with a molecular weight of 432.5 g/mol. The structure features a pyrimidine moiety linked to a sulfamoyl group, which is characteristic of many biologically active compounds.

Structural Formula

\text{N 4 4 6 dimethylpyrimidin 2 yl sulfamoyl phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide}

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance, research has shown that pyridazinone derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, compounds with structural similarities demonstrated IC50 values in the low nanomolar range against CDK2 and CDK9, suggesting strong potential for further development as anticancer agents .

Cannabinoid Receptor Activity

The compound has been evaluated for its interaction with cannabinoid receptors, particularly CB2. Preliminary pharmacological data suggest that it may exhibit affinity towards these receptors, which are implicated in various physiological processes including pain modulation and immune response. A related study found that modifications to the carboxamide moiety enhanced binding affinity to CB2 receptors .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression.
  • Receptor Modulation : Interaction with cannabinoid receptors may lead to downstream effects that modulate immune responses and pain perception.
  • Cell Cycle Arrest : By inhibiting CDKs, the compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

Study 1: Antitumor Efficacy

A study conducted on a series of pyridazinone derivatives demonstrated that one analog exhibited potent antitumor activity in vitro against HCT116 colorectal cancer cells. The mechanism was linked to the inhibition of CDK2 and CDK9, resulting in G2/M phase cell cycle arrest .

Study 2: Cannabinoid Receptor Binding

In another investigation focusing on cannabinoid receptor interactions, a derivative showed a Ki value of 240 nM for CB2 receptor binding. This suggests moderate affinity which could be improved through structural modifications .

Data Tables

Property Value
Molecular FormulaC18H20N6O5S
Molecular Weight432.5 g/mol
Anticancer IC50 (CDK2)0.004 μM
Anticancer IC50 (CDK9)0.009 μM
CB2 Receptor Ki240 nM

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